3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol
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Overview
Description
3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol is an organic compound characterized by the presence of a dihydrobenzofuran ring fused with a prop-2-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol typically involves the reaction of 2,3-dihydrobenzofuran with propenal under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, alkanes, and various substituted derivatives .
Scientific Research Applications
3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol
- 5-(2,3-Dihydrobenzofuran-5-yl)pent-3-en-2-one
- (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
Comparison: Compared to similar compounds, 3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H12O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h1-4,8,12H,5-7H2/b2-1+ |
InChI Key |
NTMXOFTYAMMQEX-OWOJBTEDSA-N |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)/C=C/CO |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=CCO |
Origin of Product |
United States |
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